molecular formula C15H10BrNO3 B13745878 7-Bromo-5-methyl-8-quinolyl furoate CAS No. 21831-01-6

7-Bromo-5-methyl-8-quinolyl furoate

Cat. No.: B13745878
CAS No.: 21831-01-6
M. Wt: 332.15 g/mol
InChI Key: RYGDMVPOAPOXHJ-UHFFFAOYSA-N
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Description

(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a quinoline ring substituted with a bromine atom at the 7th position and a methyl group at the 5th position, along with a furan-2-carboxylate moiety attached at the 8th position.

Chemical Reactions Analysis

Types of Reactions

(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (7-chloro-5-methylquinolin-8-yl) furan-2-carboxylate
  • (7-fluoro-5-methylquinolin-8-yl) furan-2-carboxylate
  • (7-iodo-5-methylquinolin-8-yl) furan-2-carboxylate

Uniqueness

(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the quinoline and furan moieties provides a versatile scaffold for further chemical modifications .

Properties

CAS No.

21831-01-6

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-9-8-11(16)14(13-10(9)4-2-6-17-13)20-15(18)12-5-3-7-19-12/h2-8H,1H3

InChI Key

RYGDMVPOAPOXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)OC(=O)C3=CC=CO3)Br

Origin of Product

United States

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